molecular formula C25H30N2O6 B119123 Fmoc-N-(3-Boc-aminopropyl)-Gly-OH CAS No. 143192-31-8

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

Cat. No. B119123
M. Wt: 454.5 g/mol
InChI Key: IMAPLGVUJDLQCK-UHFFFAOYSA-N
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Description

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, also known as Fmoc-Norn(Boc)-OH, is a chemical compound with the molecular formula C25H30N2O6 . It is an Fmoc protected glycine derivative that is useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves N-(9-Fluorenylmethoxycarbonyloxy)succinimide and N-[3-(BOC-AMINO)PROPYL]-GLYCINE . The product appears as a white powder .


Molecular Structure Analysis

The molecular structure of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is represented by the Inchi Code: 1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) . The molecular weight is 454.52 .


Physical And Chemical Properties Analysis

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a white powder . It has a predicted boiling point of 649.3±48.0 °C and a predicted density of 1.232±0.06 g/cm3 . The compound has a predicted pKa value of 3.88±0.10 .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is crucial in the synthesis and structure characterization of peptides. Its utility in synthesizing polypeptides, which have potential applications in disease prevention and treatment, demonstrates its value. A study highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, showcasing its role in preparing polypeptides with improved synthesis methods, indicating its pivotal role in peptide chemistry (Zhao Yi-nan & Melanie Key, 2013). Furthermore, research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups without side reactions underscores the significance of Fmoc-protected amino acids in yielding high-purity peptides (Sherine N. Khattab et al., 2010).

Glycopeptide Synthesis

The compound's application extends to the synthesis of glycopeptides, which are essential in understanding cellular mechanisms and developing therapeutic agents. Research demonstrated the synthesis of Fmoc-protected amino acids with N-alkylaminooxy side chains, facilitating the rapid synthesis of neoglycopeptides. This approach helps create glycoconjugates mimicking natural glycopeptides, significantly contributing to biomedical research (M. Carrasco et al., 2006).

Safety And Hazards

The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGVUJDLQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373277
Record name Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

CAS RN

143192-31-8
Record name Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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